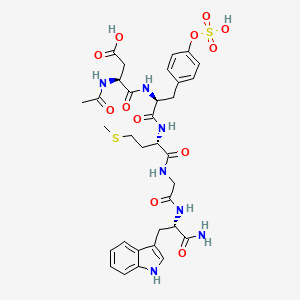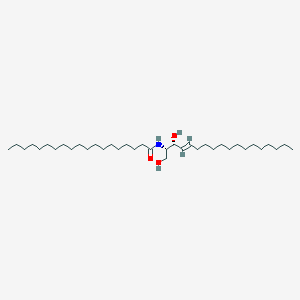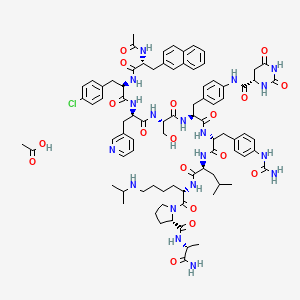
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride
Descripción general
Descripción
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one, monohydrochloride, also known as 2-Pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride or 2-Pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one HCl, is a synthetic compound that is used in scientific research. It is a white solid with a molecular weight of 284.8 g/mol. 2-Pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride is a derivative of pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one, which is a drug-like compound. 2-Pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride has been studied for its potential use in a variety of scientific research applications.
Mecanismo De Acción
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride acts as a positive allosteric modulator of the GABA-A receptor. It increases the affinity of the GABA-A receptor for the neurotransmitter GABA, which leads to an increase in the activity of the receptor. This increase in activity leads to an increase in the inhibitory effects of the receptor, which can lead to a decrease in the activity of other neurons and an overall decrease in neuronal activity.
Biochemical and Physiological Effects
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride has been studied for its effects on biochemical and physiological processes. It has been shown to increase the activity of the GABA-A receptor, which can lead to a decrease in neuronal activity. In addition, it has been shown to have anxiolytic, anticonvulsant, and sedative effects. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride in laboratory experiments is its ability to modulate the activity of the GABA-A receptor. This can be used to study the effects of GABA-A receptor modulation on various biochemical and physiological processes. However, it is important to note that 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride is a synthetic compound and may not be suitable for all experiments.
Direcciones Futuras
Future research on 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride could focus on its potential use in the study of neurodegenerative diseases, neuropsychiatric disorders, and neuroinflammation. It could also be studied for its potential use in the treatment of anxiety, depression, and other mental health disorders. In addition, further research could be done to explore the potential use of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride in the study of neurological disorders, such as epilepsy, and for its potential use in the treatment of neurological disorders. Finally, further research could be done to explore the potential use of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride in the study of cancer and for its potential use in the treatment of cancer.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride has a range of potential applications in scientific research. It has been studied for its potential use in the study of neurodegenerative disorders and neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease. It has also been studied for its potential use in the study of neuropsychiatric disorders, such as anxiety and depression. In addition, 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride-1-yl-1-thiophen-2-ylbutan-1-one hydrochloride has been studied for its potential use in the study of neuroinflammation and neuroprotection.
Propiedades
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXIDTGPFNFYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344528 | |
| Record name | alpha-Pyrrolidinobutiothiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride | |
CAS RN |
2518265-88-6 | |
| Record name | alpha-Pbt hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2518265886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Pyrrolidinobutiothiophenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PBT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZC5FKE6MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)



![N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide](/img/structure/B3026341.png)



![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)



![1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucyl-L-alanyl-S-[(4-methoxyphenyl)methyl]-L-cysteinyl-L-tryptophyl-L-alanyl-L-arginyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide](/img/structure/B3026357.png)